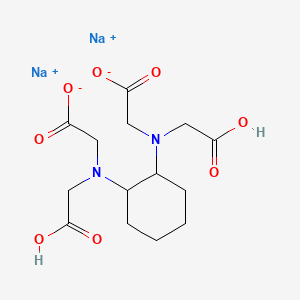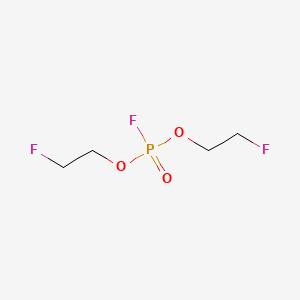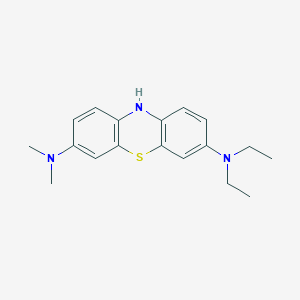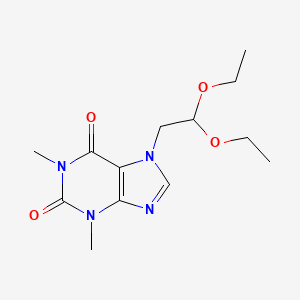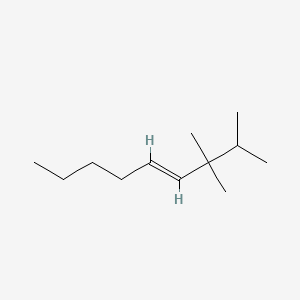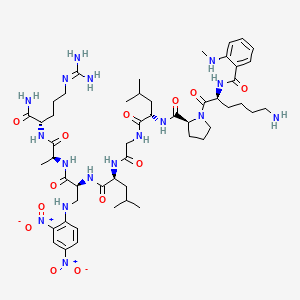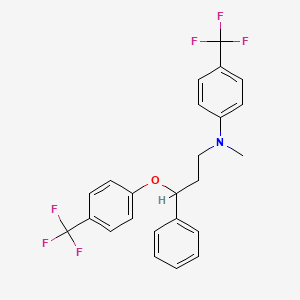
Bis(methylsulfinylethyl)sulfone-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(methylsulfinylethyl)sulfone-13C4 is an isotopically labeled compound, specifically a sulfur mustard metabolite. It is used in various scientific research applications due to its unique properties. The compound has the molecular formula C2[13C]H14O4S3 and a molecular weight of 250.34. It is a white to off-white solid that is slightly soluble in chloroform and DMSO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(methylsulfinylethyl)sulfone-13C4 typically involves the oxidation of sulfides. One common method is the oxidation of sulfides using hydrogen peroxide catalyzed by tantalum carbide or niobium carbide . Another method involves the use of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate, which provides an environmentally benign oxidation process .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes. The use of organocatalysts like 2,2,2-trifluoroacetophenone in the presence of hydrogen peroxide is a common method due to its efficiency and selectivity . The process parameters are strictly controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(methylsulfinylethyl)sulfone-13C4 undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfoxides and sulfones.
Reduction: Reduction of sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions involving the sulfone group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, urea-hydrogen peroxide, and phthalic anhydride.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Organolithium reagents and other nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bis(methylsulfinylethyl)sulfone-13C4 is widely used in scientific research, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging.
Industry: Applied in environmental analysis and testing.
Wirkmechanismus
The mechanism of action of Bis(methylsulfinylethyl)sulfone-13C4 involves its interaction with various molecular targets and pathways. It acts as a sulfur mustard metabolite, which can be used to study the effects of sulfur mustard exposure. The compound’s isotopic labeling allows for detailed analysis of metabolic pathways and reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(phenylsulfonyl)methane: Often used as a linker in cyclization reactions.
Bis(sulfones): Used as synthetic tools in various organic reactions.
Uniqueness
Bis(methylsulfinylethyl)sulfone-13C4 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic and chemical studies. This makes it particularly valuable in research applications where detailed mechanistic insights are required.
Eigenschaften
Molekularformel |
C6H14O4S3 |
|---|---|
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
1-methylsulfinyl-2-(2-methylsulfinyl(1,2-13C2)ethylsulfonyl)(1,2-13C2)ethane |
InChI |
InChI=1S/C6H14O4S3/c1-11(7)3-5-13(9,10)6-4-12(2)8/h3-6H2,1-2H3/i3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
CGWQFULXJFXDII-PQVJJBODSA-N |
Isomerische SMILES |
CS(=O)[13CH2][13CH2]S(=O)(=O)[13CH2][13CH2]S(=O)C |
Kanonische SMILES |
CS(=O)CCS(=O)(=O)CCS(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde](/img/structure/B13422222.png)
![[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol](/img/structure/B13422223.png)
